![molecular formula C12H12BrNO B1524898 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one CAS No. 57369-19-4](/img/structure/B1524898.png)

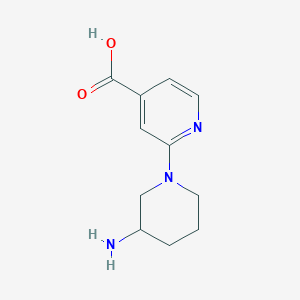

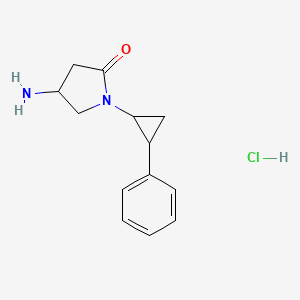

9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one

Descripción general

Descripción

9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one is an organic compound widely used as an intermediate in organic synthesis. It can be used to synthesize a variety of drugs and compounds . The compound also serves as a precursor for antimicrobial and anti-inflammatory agents in the pharmaceutical field .

Synthesis Analysis

The synthesis of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one is quite complex and generally requires multiple steps . A common synthesis route involves the chlorination of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-3-one, followed by bromination with hydrobromic acid to obtain the target product .Physical And Chemical Properties Analysis

The boiling point of 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one is predicted to be 437.8±45.0 °C, and its density is predicted to be 1.59±0.1 g/cm3 . The pKa value is predicted to be 0.96±0.20 .Aplicaciones Científicas De Investigación

BET Bromodomain Inhibition

One study focused on the synthesis of compounds, including those similar to 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one, for the inhibition of BET proteins, which play a critical role in regulating gene expression. The research identified potent inhibitors that showed significant antitumor activity in leukemia and breast cancer models in mice, providing insights into the structural basis for the high affinity of these compounds to BET proteins (Zhao et al., 2017).

Bromodomain-Targeted Chemical Probes

Another study developed and characterized chemical probes targeting the bromodomains of BET family proteins. This research contributed to understanding the specificity and potency of these probes, highlighting their potential in gene expression control and drug development (Wu et al., 2014).

Chemical Synthesis and Characterization

Research on the synthesis and characterization of related compounds has also been conducted, exploring their potential applications in creating new materials or as intermediates in the development of pharmaceutical agents. One study identified molar adducts from related compounds, contributing to the field of organic chemistry and material science (Acheson et al., 1976).

Diuretic Activity and Chemical Stability

Investigations into the diuretic activity and chemical stability of derivatives of the 9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one structure have been performed, revealing significant increases in activity compared to non-brominated analogs. This research offers a foundation for the development of new diuretic agents (Ukrainets et al., 2013).

Unusual Amination Reactions

Studies have also explored the reactivity of similar compounds with sodium azide, leading to unusual amination reactions. This work contributes to synthetic chemistry, providing new methods for constructing complex nitrogen-containing heterocycles (Bitter et al., 1985).

Safety And Hazards

9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one is a chemical substance and should be handled according to relevant safety procedures . Appropriate protective gloves and eyewear should be worn, and operations should be conducted in a well-ventilated environment . The toxicity and allergenicity of the compound are not fully understood, so it should be stored and handled carefully to avoid inhalation, ingestion, or skin contact .

Propiedades

IUPAC Name |

7-bromo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c13-10-6-8-2-1-5-14-11(15)4-3-9(7-10)12(8)14/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFWHRWMFHROJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)Br)CCC(=O)N3C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1524815.png)

![N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B1524816.png)

![2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride](/img/structure/B1524819.png)

![4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B1524821.png)

![tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B1524827.png)